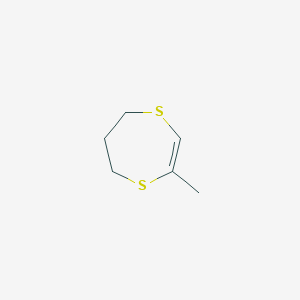
2-Methyl-6,7-dihydro-5H-1,4-dithiepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6,7-dihydro-5H-1,4-dithiepine is a heterocyclic compound containing sulfur atoms It is part of the dithiepine family, which is characterized by a seven-membered ring structure with two sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine typically involves the reaction of propargyl chloride with potassium 1,3-propanedithiolate. The reaction proceeds through several stages, including nucleophilic substitution, acetylene-allene rearrangement, and nucleophilic attack, leading to the formation of the dithiepine ring . The reaction conditions often involve temperatures around 40-42°C and a reaction time of approximately 6.5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6,7-dihydro-5H-1,4-dithiepine undergoes various chemical reactions, including:
Nucleophilic Substitution: The initial step in its synthesis involves the nucleophilic substitution of the chlorine atom in propargyl chloride by a sulfide anion.
Acetylene-Allene Rearrangement: This rearrangement transforms the intermediate into a more stable cumulated diene.
Nucleophilic Attack: The final step involves the nucleophilic attack by the second sulfide anion, forming the dithiepine ring.
Common Reagents and Conditions
Propargyl Chloride: Used as the starting material for the synthesis.
Potassium 1,3-Propanedithiolate: Acts as the nucleophile in the reaction.
Hydrazine Hydrate and KOH: Often used as the reaction medium.
Major Products
The primary product of the reaction is this compound, with a yield of approximately 62% . Another minor product formed is 4,8-dithioundecadiin-2,9, with a yield of about 12% .
Wissenschaftliche Forschungsanwendungen
2-Methyl-6,7-dihydro-5H-1,4-dithiepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the synthesis of materials with unique properties, such as polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine involves several key steps:
Nucleophilic Substitution: The chlorine atom in propargyl chloride is replaced by a sulfide anion.
Acetylene-Allene Rearrangement: The intermediate undergoes rearrangement to form a more stable cumulated diene.
Nucleophilic Attack: The second sulfide anion attacks the sp-hybridized carbon atom, forming the dithiepine ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-1,4-Dithiepine: Another member of the dithiepine family, differing by the absence of the methyl group at the 2-position.
4,8-Dithioundecadiin-2,9: A minor product formed during the synthesis of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine.
Eigenschaften
CAS-Nummer |
5769-50-6 |
|---|---|
Molekularformel |
C6H10S2 |
Molekulargewicht |
146.3 g/mol |
IUPAC-Name |
2-methyl-6,7-dihydro-5H-1,4-dithiepine |
InChI |
InChI=1S/C6H10S2/c1-6-5-7-3-2-4-8-6/h5H,2-4H2,1H3 |
InChI-Schlüssel |
FXQFWOSXLVKMSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSCCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


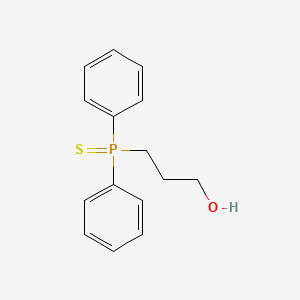
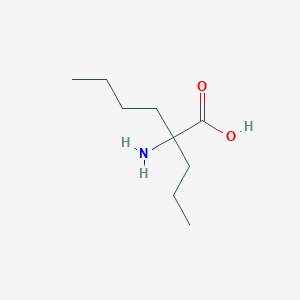
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
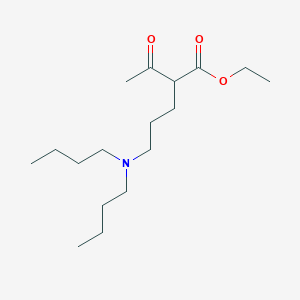
![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)
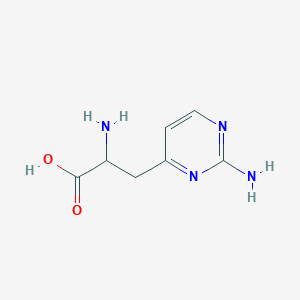
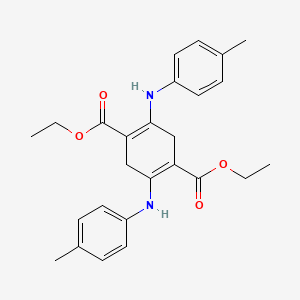
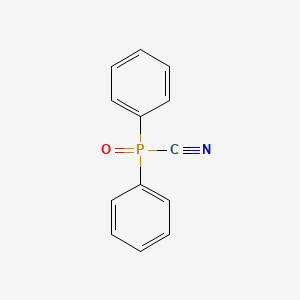
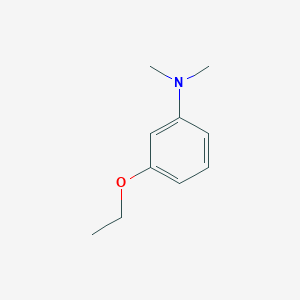
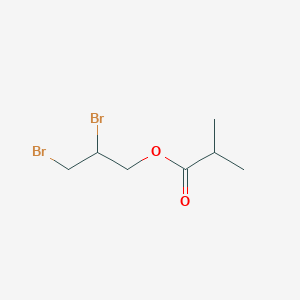
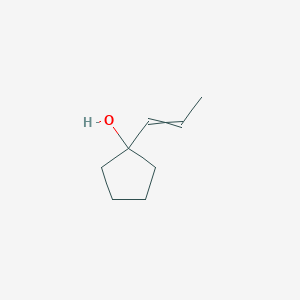
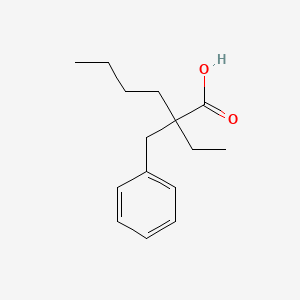
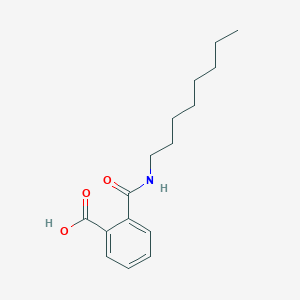
![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
